molecular formula C9H12N2O2 B13282875 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one

5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one

Cat. No.: B13282875
M. Wt: 180.20 g/mol
InChI Key: ZWSHRLIYBBOYMC-UHFFFAOYSA-N
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Description

Pyridinone Derivatives

  • Perampanel : A 1,3,5-triarylpyridin-2-one noncompetitive AMPA receptor antagonist. Unlike 5-(3-aminooxolan-2-yl)-1,2-dihydropyridin-2-one, perampanel lacks fused rings but shares the pyridinone core, which is critical for binding to glutamate receptors.
  • Dihydropyridine Calcium Channel Blockers : Compounds like nifedipine feature a fully saturated dihydropyridine ring. The partial saturation in 5-(3-aminooxolan-2-yl)-1,2-dihydropyridin-2-one reduces redox susceptibility while retaining hydrogen-bonding capacity.

Oxolane-Containing Compounds

  • Tetrahydrofuran Aminals : These compounds, such as 5-((2S,3R)-3-aminotetrahydrofuran-2-yl)pyridin-2(1H)-one, exhibit similar oxolane stereochemistry but lack the pyridinone ketone, altering their electronic properties.

Table 2: Structural and Functional Comparisons

Compound Core Structure Key Functional Groups Biological Relevance
5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one Bicyclic pyridinone-oxolane Ketone, amino, ether Potential neuromodulator
Perampanel Triarylpyridinone Cyano, phenyl AMPA receptor antagonist
Verapamil Analogues Dihydropyridine Methyl ester, chlorophenyl Multidrug resistance reversal

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-(3-aminooxolan-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C9H12N2O2/c10-7-3-4-13-9(7)6-1-2-8(12)11-5-6/h1-2,5,7,9H,3-4,10H2,(H,11,12)

InChI Key

ZWSHRLIYBBOYMC-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1N)C2=CNC(=O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino alcohol with a dihydropyridinone derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a dihydropyridinone and an aminooxolane moiety, featuring a pyridine-like ring fused with a five-membered oxolane ring containing an amino group. Its structural features suggest potential biological and pharmacological activities, making it a subject of interest in medicinal chemistry.

Potential Applications

  • Medicinal Chemistry Research The unique structure of 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one, combining a dihydropyridinone and an aminooxolane component, makes it a candidate for exploring synergistic effects in biological applications.
  • Synthesis Pathways Its chemical behavior can be explored through various synthetic pathways. The synthesis typically involves multi-step reactions.
  • Biological Activities Research suggests that compounds related to 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one exhibit various biological activities.

Comparison with Similar Compounds

CompoundStructureUnique Features
1,2-DihydropyridineDihydropyridineBasic structure without oxolane; used in various organic syntheses.
3-AminopyridinoneAminopyridinoneLacks oxolane; known for diverse biological activities including anti-inflammatory effects.
4-HydroxyquinolineHydroxyquinolineContains a quinoline structure; exhibits significant antimicrobial properties.
2,3-Dihydropyridin-4(1H)-oneDihydropyridinoneIt is a partial structure of cenocladamide, an alkaloid from Piper cenocladum, and derivatives have been investigated for anticancer potency .

Mechanism of Action

The mechanism of action of 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one
  • CAS Number : 196100-87-5
  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.21 g/mol
  • Synonyms: 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one, EN300-183738 .

Structural Features: The compound consists of a 1,2-dihydropyridin-2-one core substituted at the 5-position with a 3-aminooxolan-2-yl group.

Structural Analogues of 1,2-Dihydropyridin-2-one

The following compounds share the 1,2-dihydropyridin-2-one scaffold but differ in substituents, leading to variations in physicochemical properties and applications.

Table 1: Structural and Functional Comparison
Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one (196100-87-5) C₉H₁₂N₂O₂ 180.21 3-Aminooxolan-2-yl Potential intermediate for CNS drugs
5-[(2S,3R)-3-Aminooxolan-2-yl]-1,2-dihydropyridin-2-one hydrochloride (2059938-23-5) C₉H₁₃ClN₂O₂ 235.72 Stereospecific aminooxolan + HCl salt Improved solubility for pharmaceutical use
5-(2-Pyridyl)-1,2-dihydropyridin-2-one (381233-78-9) C₁₀H₈N₂O 172.19 2-Pyridyl Key intermediate in Perampanel synthesis (antiepileptic drug)
5-[4-(Hydroxymethyl)phenyl]-1,3-dimethyl-1,2-dihydropyridin-2-one (N/A) C₁₄H₁₅NO₂ 229.28 4-Hydroxymethylphenyl + methyl groups Not specified; likely for polymer or drug design
3-Chloro-1-[(3-chlorophenyl)methyl]-5-(trimethoxymethyl)-1,2-dihydropyridin-2-one (866136-07-4) C₁₆H₁₇Cl₂NO₄ 358.22 Dichlorobenzyl + trimethoxymethyl Potential antimicrobial/antifungal agent

Key Differences and Research Findings

Substituent-Driven Reactivity
  • Aminooxolan vs. In contrast, the 2-pyridyl group in CAS 381233-78-9 facilitates coordination with metals, making it valuable in catalytic reactions (e.g., Suzuki-Miyaura cross-couplings) . Hydrochloride Salt (CAS 2059938-23-5): The addition of HCl improves aqueous solubility, critical for drug formulation .
Pharmaceutical Relevance
  • Perampanel Intermediate: 5-(2-Pyridyl)-1,2-dihydropyridin-2-one (CAS 381233-78-9) is a key intermediate in synthesizing Perampanel, a non-competitive AMPA receptor antagonist used to treat epilepsy. Its pyridyl group is essential for receptor interaction .

Biological Activity

5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C₉H₁₄N₂O₂
  • Molecular Weight : 182.22 g/mol

The presence of an amino group and a dihydropyridinone moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one exhibits several biological activities, including:

  • Antioxidant Activity
  • Antimicrobial Properties
  • Cytotoxic Effects
  • Neuroprotective Effects

1. Antioxidant Activity

Antioxidants play a crucial role in combating oxidative stress, which is implicated in various diseases. Studies have shown that this compound can scavenge free radicals effectively.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one25
Ascorbic Acid15
Trolox20

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

3. Cytotoxic Effects

Cytotoxicity assays have indicated that the compound can induce apoptosis in cancer cell lines.

Table 3: Cytotoxicity Results

Cell LineIC50 (µM)Reference
HeLa30
MCF-740
A54935

The biological activities of 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in oxidative stress and inflammation.
  • Modulation of Signaling Pathways : It could influence pathways related to cell survival and apoptosis.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a rat model of neurodegeneration induced by oxidative stress. The results indicated significant improvement in cognitive functions and reduced markers of oxidative damage in treated rats compared to controls.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential as a therapeutic agent against resistant infections.

Q & A

Q. What in silico tools are effective for predicting the compound’s pharmacokinetic properties?

  • Answer : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) model membrane permeation, while ProTox-II predicts toxicity endpoints .

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